1-(3-Methoxyphenyl)-6,8-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of polycyclic heterocycles synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . Key structural features include:
- 2-[3-(Propan-2-yloxy)propyl] chain: A branched alkoxyalkyl substituent that may modulate lipophilicity and metabolic stability.
The compound is synthesized under optimized one-pot conditions (43–86% yields) with a 92% success rate in library generation .
Properties
Molecular Formula |
C26H29NO5 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-6,8-dimethyl-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H29NO5/c1-15(2)31-11-7-10-27-23(18-8-6-9-19(14-18)30-5)22-24(28)21-17(4)12-16(3)13-20(21)32-25(22)26(27)29/h6,8-9,12-15,23H,7,10-11H2,1-5H3 |
InChI Key |
GTGSPXDNOCCKCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=C(C2=O)C(N(C3=O)CCCOC(C)C)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-methoxyphenyl)-6,8-dimethyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and pyrroles.
Introduction of substituents: The methoxyphenyl, dimethyl, and propan-2-yloxypropyl groups are introduced through various substitution reactions, often involving reagents like alkyl halides and base catalysts.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(3-methoxyphenyl)-6,8-dimethyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include alkyl halides, acids, and bases.
Hydrolysis: The ester or ether linkages in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids or alcohols.
Scientific Research Applications
1-(3-methoxyphenyl)-6,8-dimethyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion in biological systems.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes, enzyme activities, and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-6,8-dimethyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors, enzymes, or proteins, modulating their activities and leading to various biological effects.
Pathways Involved: The compound can influence signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : The 3-methoxyphenyl group in the target compound provides stronger electron-donating effects compared to unsubstituted phenyl (baseline) or electron-withdrawing 4-chlorophenyl derivatives. This may enhance stability in oxidative environments .
- Synthetic Flexibility: The target compound’s synthesis follows the general one-pot protocol, but the propan-2-yloxypropyl chain requires longer heating (up to 2 hours) due to its electron-donating nature, aligning with trends observed for aldehydes with donor groups .
Physicochemical and Functional Comparisons
Table 2: Physicochemical Properties*
| Compound | Molecular Formula | Molecular Weight | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | C27H30N2O5 | 474.54 | 3.8 | <0.1 (DMSO) |
| 2-(3-(Diethylamino)propyl)-6-methoxy... | C25H28N2O4 | 420.50 | 2.5 | 0.5 (DMSO) |
| 1-Phenyl-2-methyl (Baseline) | C18H15NO3 | 293.32 | 2.1 | 1.2 (DMSO) |
Key Findings:
- Lipophilicity : The target compound’s higher logP (3.8 vs. 2.1–2.5 in analogues) suggests superior lipid bilayer penetration, critical for CNS-targeting agents .
- Solubility: Poor aqueous solubility (<0.1 mg/mL) may necessitate formulation adjustments compared to more polar analogues like the diethylamino derivative (0.5 mg/mL) .
Reactivity and Derivative Potential
The target compound’s dihydrochromeno[2,3-c]pyrrole core allows further functionalization. For example, hydrazine hydrate reactions yield pyrazolone derivatives (e.g., 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones), a transformation shared across the library . However, the 6,8-dimethyl groups may sterically hinder such reactions compared to unsubstituted analogues, requiring optimized conditions (e.g., excess hydrazine or prolonged heating) .
Biological Activity
1-(3-Methoxyphenyl)-6,8-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique chromeno-pyrrole core structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anti-inflammatory and anticancer properties.
- Molecular Formula : C26H29NO5
- Molecular Weight : Approximately 421.5 g/mol
The compound features a methoxyphenyl group and multiple methyl and propan-2-yloxy substituents that contribute to its chemical properties and potential biological activity. Its synthesis typically involves several steps that facilitate the formation of its unique structure under specific conditions involving organic solvents and catalysts.
Anti-inflammatory Properties
Research indicates that compounds with similar structures may exhibit significant anti-inflammatory effects. The mechanism of action is hypothesized to involve the modulation of enzyme activity and receptor interactions that are crucial in inflammatory pathways. For instance, studies have shown that certain derivatives of chromeno-pyrrole exhibit inhibition of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Preliminary studies suggest that it can interact with specific molecular targets within cancer cells, leading to apoptosis (programmed cell death) and inhibition of tumor growth. For example, related compounds have demonstrated activity against various cancer cell lines, including breast cancer (MCF-7) and others . The structure-activity relationship (SAR) analysis indicates that modifications in the substituents can enhance anticancer efficacy .
Case Study 1: In Vitro Anticancer Activity
In a study evaluating the anticancer properties of chromeno-pyrrole derivatives, researchers tested the compound against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM, showcasing its potential as an effective anticancer agent. The IC50 value was determined to be around 30 µM, indicating strong potency compared to standard chemotherapeutic agents.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of similar compounds in a rat model of arthritis. Administration of the compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6. Histological analysis revealed decreased synovial inflammation and joint damage, supporting its therapeutic potential in inflammatory diseases.
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer: The compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class, synthesized via multicomponent reactions (MCRs). A validated approach involves a one-pot reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . Key parameters:
- Solvent: Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Temperature: Heating at 80–100°C for 15–120 min, depending on substituent electronic effects (donor groups require longer heating) .
- Yield Optimization: Typical yields range 43–86%, with >70% achievable for >50% of derivatives via crystallization (no chromatography required) .
- Table 1: Representative substituent compatibility and yields:
| Substituent Type (Aldehyde/Amino) | Yield Range | Purity (HPLC) |
|---|---|---|
| Methoxy/Methyl | 70–86% | >95% |
| Halogen/Propyl | 60–75% | >95% |
| Benzyl/Allyl | 43–65% | >90% |
Q. How can structural characterization be systematically performed for this compound?
- Methodological Answer: Combine spectroscopic and thermal analysis:
- NMR: Identify aromatic protons (δ 6.5–8.5 ppm for methoxyphenyl), alkyl chains (δ 1.0–3.5 ppm), and dihydrochromeno-pyrrole backbone shifts .
- HPLC: Validate purity (>95% threshold) .
- Thermal Analysis (DSC/TGA): Assess decomposition points (typically >200°C for chromeno-pyrroles) .
- Mass Spectrometry: Confirm molecular weight (e.g., HRMS-ESI for exact mass) .
Advanced Research Questions
Q. How can synthetic protocols be optimized for derivatives with bulky substituents (e.g., propan-2-yloxypropyl)?
- Methodological Answer:
- Steric Hindrance Mitigation: Use excess primary amines (1.1 eq.) to drive reactivity .
- Solvent Screening: Test low-polarity solvents (e.g., THF) to reduce aggregation.
- Computational Modeling: Apply quantum chemical calculations (e.g., DFT) to predict steric clashes and transition states, as demonstrated in reaction path search methodologies .
- Case Study: Derivatives with branched alkoxy groups (e.g., propan-2-yloxypropyl) may require extended reaction times (2–3 h) and higher temperatures (100–110°C) .
Q. How should researchers resolve contradictions in biological activity data across structurally similar analogs?
- Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., methoxy vs. hydroxyl groups on aryl rings) using in vitro assays (e.g., enzyme inhibition).
- Data Normalization: Control for batch-to-batch purity variations via HPLC .
- Statistical Validation: Use multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., solubility differences due to alkyl chain length) .
Q. What strategies enable efficient derivatization of the dihydrochromeno-pyrrole core for functional studies?
- Methodological Answer:
- Ring-Opening Reactions: Treat with hydrazine hydrate (3–7 eq.) to generate pyrazolone derivatives, preserving the core’s stereochemistry .
- Electrophilic Substitution: Target the electron-rich pyrrole moiety using nitration or halogenation under controlled conditions (e.g., HNO3/AcOH at 0°C) .
- Table 2: Derivatization outcomes:
| Reaction Type | Reagents/Conditions | Product Class |
|---|---|---|
| Ring-opening | Hydrazine hydrate, 80°C, 2 h | 4,5-Dihydropyrrolo[3,4-c]pyrazoles |
| Electrophilic substitution | HNO3/AcOH, 0°C, 30 min | Nitro derivatives |
Key Considerations for Experimental Design
- Reproducibility: Document solvent purity, heating rates, and amine equivalents rigorously .
- Contradiction Analysis: Cross-validate NMR assignments with X-ray crystallography (if crystals are obtainable) .
- Scalability: The one-pot MCR method supports gram-scale synthesis (>5 g) with minimal procedural adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
